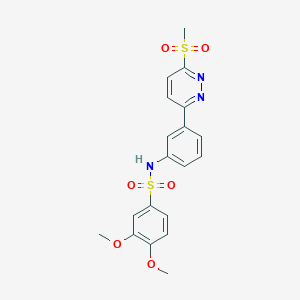
(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H5BrClFO2S . It has a molecular weight of 287.53 .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride” consists of a benzene ring substituted with bromo, fluoro, and methanesulfonyl chloride groups .Chemical Reactions Analysis
Methanesulfonyl chloride, a related compound, is highly reactive and is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Applications De Recherche Scientifique
1. Use in Pd-Catalyzed Cross-Coupling
(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride has been utilized in a Pd-catalyzed cross-coupling process. This method, which involves methanesulfonamide and aryl bromides and chlorides, helps avoid genotoxic impurities that may arise in certain reactions (Rosen, Ruble, Beauchamp, & Navarro, 2011).
2. In Nucleophilic Fluoromethylation
This compound has been used in the nucleophilic fluoromethylation of alkyl and benzyl halides. It serves as a versatile reagent in this process, facilitating the synthesis of various fluorinated organic compounds (Prakash et al., 2009).
3. Friedel–Crafts-Type Alkylation
It's also used in Friedel–Crafts-type alkylation through α-fluorocarbocations with activated aromatic compounds. This application is instrumental in synthesizing thioesters, benzophenones, and naturally occurring xanthone derivatives (Kuhakarn et al., 2011).
4. In Hydrolysis Reactions
The hydrolysis of similar compounds like (trimethylsilyl)methanesulfonyl chloride has been studied to understand the mechanisms involved in reactions with water and other nucleophiles (King & Lam, 1993).
5. In Fluoromethylation of Aldehydes
This compound plays a role in the fluoromethylation of aldehydes, demonstrating its utility in nucleophilic diand monofluoromethylations, which are significant in organic synthesis and the development of fluorinated organics (Shen et al., 2011).
Safety and Hazards
“(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride” is classified as dangerous . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride may act as an electrophile . The reaction involves the palladium-catalyzed coupling of an organoboron compound (the nucleophile) with an electrophile, such as a halide or triflate .
Biochemical Pathways
In general, compounds like this are used to synthesize more complex molecules, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
The molecular and cellular effects of (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride depend on the context of its use. In organic synthesis, it can help form carbon-carbon bonds, enabling the creation of complex organic molecules .
Action Environment
The action, efficacy, and stability of (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
(3-bromo-2-fluorophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-6-3-1-2-5(7(6)10)4-13(9,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWJXCAOSSDVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride | |
CAS RN |
1520844-37-4 |
Source


|
| Record name | (3-bromo-2-fluorophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2454248.png)



![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2454254.png)


![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-phenylethyl)benzamide](/img/structure/B2454258.png)

![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2454261.png)

![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2454264.png)
![N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide](/img/structure/B2454268.png)
